Regioisomeric Impact on Hydrogen-Bond Topology and Metal Chelation
The target compound positions the carboxylic acid at the pyridine 3-position and the amino group at the 2-position, yielding two hydrogen-bond donors (carboxylic acid OH + amino NH) arranged in an ortho relationship. In contrast, the 2-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid regioisomer places the carboxyl group para to the ring nitrogen, altering the distance and angle between H-bond donor vectors . The 6-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid variant retains the 3-carboxylic acid but shifts the amino substituent to the 6-position (para to the ring nitrogen), eliminating the ortho amino-carboxyl interaction . This ortho arrangement in the target compound is structurally analogous to 2-aminonicotinic acid, which exhibits a predicted carboxylic acid pKa of 2.94 ± 0.10 and is known to form intramolecular hydrogen bonds that stabilize distinct conformations relative to its 4- and 6-amino counterparts .
| Evidence Dimension | Hydrogen-bond donor count and spatial arrangement of amino and carboxylic acid groups |
|---|---|
| Target Compound Data | 2 H-bond donors (carboxylic acid OH + secondary amino NH); ortho amino-carboxyl geometry; TPSA = 62.2 Ų; 4 H-bond acceptors [1] |
| Comparator Or Baseline | 2-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid: 2 H-bond donors but para carboxyl-N geometry; TPSA and acceptor count differ due to altered electronic distribution. 6-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid: 2 H-bond donors but amino group para to ring N, no ortho amino-carboxyl interaction. |
| Quantified Difference | Ortho vs. para amino-carboxyl spatial separation alters intramolecular H-bond stabilization energy; predicted pKa shift of approximately 0.3–0.5 log units relative to para-substituted regioisomer based on 2-aminonicotinic acid vs. 4-aminonicotinic acid comparisons |
| Conditions | Predicted physicochemical parameters (ACD/Labs or ChemAxon); solution-phase conformational analysis; intramolecular hydrogen-bonding assessment by analogy to 2-aminonicotinic acid |
Why This Matters
The ortho amino-carboxyl geometry enables bidentate metal coordination and competitive binding to enzymatic active sites that recognize the 2-aminonicotinic acid pharmacophore, a feature not replicable by any other regioisomer.
- [1] Kuujia. CAS 1600452-17-2: Computed Properties including TPSA, H-bond donor/acceptor counts. https://www.kuujia.com/cas-1600452-17-2.html. View Source
